molecular formula C27H24O4 B14271627 2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol} CAS No. 156578-31-3

2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}

Cat. No.: B14271627
CAS No.: 156578-31-3
M. Wt: 412.5 g/mol
InChI Key: JUXGZAKHVYIINX-UHFFFAOYSA-N
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Description

2,2’-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol} (C23H32O2) is a phenolic antioxidant commonly used to enhance the oxidation stability in rubber and plastic industries . Its complex molecular structure consists of two 4-[(4-hydroxyphenyl)methyl]phenol units connected by a methylene bridge.

Preparation Methods

Synthetic Routes::

    Condensation Reaction: The compound can be synthesized through a condensation reaction between 4-[(4-hydroxyphenyl)methyl]phenol and formaldehyde (methanal). The reaction typically occurs under acidic conditions.

    Industrial Production: Industrial-scale production involves the reaction of 4-[(4-hydroxyphenyl)methyl]phenol with formaldehyde in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.

Chemical Reactions Analysis

Reactions::

    Oxidation: 2,2’-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol} acts as an antioxidant by undergoing oxidation itself, protecting other compounds from oxidative damage.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

    Reduction: Although less common, reduction reactions can occur, leading to the formation of reduced derivatives.

Common Reagents and Conditions::

    Formaldehyde: Used in the condensation reaction.

    Acid Catalysts: Sulfuric acid or hydrochloric acid in industrial production.

    Temperature and Pressure: Reaction conditions vary depending on the specific synthesis method.

Major Products:: The primary product is the 2,2’-methylenebis{4-[(4-hydroxyphenyl)methyl]phenol} compound itself.

Scientific Research Applications

    Chemistry: Used as an antioxidant in polymer materials, preventing degradation due to oxidation.

    Biology: Investigated for its potential health benefits, including antioxidant properties.

    Medicine: Research explores its role in oxidative stress-related diseases.

    Industry: Widely employed in rubber, plastics, and other materials to enhance stability.

Mechanism of Action

    Antioxidant Activity: It scavenges free radicals, preventing oxidative damage to polymers and other materials.

    Molecular Targets: Reactive oxygen species (ROS) and peroxides.

    Pathways: Inhibits chain reactions initiated by free radicals.

Comparison with Similar Compounds

Properties

CAS No.

156578-31-3

Molecular Formula

C27H24O4

Molecular Weight

412.5 g/mol

IUPAC Name

2-[[2-hydroxy-5-[(4-hydroxyphenyl)methyl]phenyl]methyl]-4-[(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C27H24O4/c28-24-7-1-18(2-8-24)13-20-5-11-26(30)22(15-20)17-23-16-21(6-12-27(23)31)14-19-3-9-25(29)10-4-19/h1-12,15-16,28-31H,13-14,17H2

InChI Key

JUXGZAKHVYIINX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=C(C=C2)O)CC3=C(C=CC(=C3)CC4=CC=C(C=C4)O)O)O

Origin of Product

United States

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